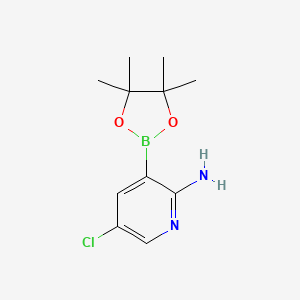

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 5-Fluoro-2-(TMD)benzaldehyde, is a synthetic compound that has been studied extensively for its potential applications in the biomedical and pharmaceutical fields. It is a boron-containing aldehyde that is a derivative of the parent compound benzaldehyde and is used as a precursor for the synthesis of various organic compounds. TMD has been studied for its ability to act as a catalyst for the synthesis of organic compounds and as a reagent for the formation of new molecules. It has also been studied for its potential applications in the fields of pharmaceuticals, biochemistry, and medicine.

科学的研究の応用

Synthesis and Crystallography

The compound is utilized as a boric acid ester intermediate in the synthesis of complex molecules. Huang et al. (2021) highlighted its role in obtaining compounds through a three-step substitution reaction. These compounds were then subject to FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structure confirmation. DFT studies compared the molecular structures with X-ray diffraction values, demonstrating the consistency of the molecular structures optimized by DFT with the crystal structures determined by single-crystal X-ray diffraction. This research emphasizes the compound's utility in synthesizing and analyzing new chemical entities (Huang et al., 2021).

Molecular Structure and Physicochemical Properties

The molecular electrostatic potential and frontier molecular orbitals of compounds derived from this chemical were investigated, revealing some of their physicochemical properties. This indicates the potential of 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in the development of new materials with specific electronic properties (Huang et al., 2021).

Fluorescent Probes for Sensing Applications

This compound has also been utilized in the synthesis of fluorescent probes for the detection of hydrogen peroxide vapor, an application relevant in the context of explosive detection and environmental monitoring. Fu et al. (2016) synthesized imine derivatives that showed fast deboronation velocity in H2O2 vapor, enhancing the sensing performance of borate to hydrogen peroxide vapor. This study illustrates the compound's potential in creating highly sensitive and selective sensors for environmental and safety applications (Fu et al., 2016).

Catalysis and Organic Synthesis

Moreover, the compound has been applied in catalysis and organic synthesis, serving as an intermediate or a functional group in various chemical reactions. For example, Takagi and Yamakawa (2013) explored its use in Pd-catalyzed borylation of arylbromides, demonstrating its effectiveness in synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This highlights its role in facilitating borylation reactions, which are crucial for creating compounds with boron-containing groups, further expanding its applications in organic synthesis (Takagi & Yamakawa, 2013).

作用機序

Target of Action

Similar compounds are known to interact with various enzymes and receptors, influencing biochemical pathways .

Mode of Action

It’s known that similar compounds can act as reagents in chemical reactions, particularly in the borylation of arenes .

Biochemical Pathways

It’s known that similar compounds can be used in the synthesis of intermediates for generating conjugated copolymers .

Result of Action

Similar compounds are known to be used in the synthesis of various chemical intermediates .

Action Environment

Similar compounds are known to be stable under normal conditions .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves the conversion of 5-fluoro-2-nitrobenzaldehyde to the desired product through a series of reactions.", "Starting Materials": [ "5-fluoro-2-nitrobenzaldehyde", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Sodium borohydride", "Acetic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: Reduction of 5-fluoro-2-nitrobenzaldehyde to 5-fluoro-2-aminobenzaldehyde using sodium borohydride in methanol", "Step 2: Protection of the amine group in 5-fluoro-2-aminobenzaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of acetic acid", "Step 3: Hydrolysis of the protected amine group using sodium hydroxide in water to yield 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde", "Step 4: Acidification of the reaction mixture with hydrochloric acid and extraction of the product with diethyl ether" ] } | |

CAS番号 |

943310-52-9 |

製品名 |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

分子式 |

C13H16BFO3 |

分子量 |

250.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。